molecular formula C23H24N2O4S2 B2774833 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898413-88-2

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2774833
CAS RN: 898413-88-2
M. Wt: 456.58
InChI Key: VHFSUCOCNQUNHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of new 1,2,3-triazole derivatives of tolbutamide analogues have been synthesized in a simple and effective way in high yields . The structure of the newly synthesized compounds is well characterized by various spectroscopic methods . Another study describes the synthesis of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs using the modified Pictet–Spengler reaction .

Scientific Research Applications

Carbonic Anhydrase-II Inhibition

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: has been studied for its potential as an inhibitor of the enzyme carbonic anhydrase-II . This enzyme plays a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase-II are sought after for the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. It has been investigated for its effectiveness against various bacterial strains, including E. coli , P. aeruginosa , and S. aureus . The ability to inhibit these bacteria suggests potential for the compound to be used in the development of new antibiotics.

Antifungal and Anticancer Properties

Triazole derivatives, which share a similar structure with this compound, have demonstrated significant antifungal and anticancer properties . This indicates that 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide could be a valuable lead compound in the development of new antifungal and anticancer drugs.

Agrochemical Applications

The triazole moiety, which is part of this compound’s structure, is also important in agrochemicals. It can be used in the synthesis of compounds with herbicidal, fungicidal, and insecticidal properties . This broadens the scope of its application in the agricultural sector.

Material Science

In material science, compounds containing the triazole ring have been used in the creation of novel materials with specific properties, such as photostabilizers and anticorrosives . This compound’s structural features could be exploited in the design of new materials with enhanced durability and stability.

Pharmaceutical Synthesis

The compound’s structure makes it a candidate for use in pharmaceutical synthesis. Its sulfonyl and triazole groups can act as intermediates in the creation of various pharmaceutical agents, potentially leading to the development of new therapeutic drugs .

Future Directions

The future directions for research on “4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” and similar compounds could include further exploration of their biological activities. For instance, some compounds have shown potent antibacterial and antioxidant activity, as well as DPP-4 inhibitory activity . These compounds could potentially be interesting lead pharmacophores that should be further explored .

properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-5-11-21(12-6-17)30(26,27)24-20-10-9-19-4-3-15-25(23(19)16-20)31(28,29)22-13-7-18(2)8-14-22/h5-14,16,24H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFSUCOCNQUNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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